

Application Notes and Protocols: 5-Aminothiazole-4-carboxamide in Structure-Based Drug Design

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Compound of Interest

Compound Name: 5-Aminothiazole-4-carboxamide

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Introduction

5-Aminothiazole-4-carboxamide is a privileged heterocyclic scaffold in medicinal chemistry and structure-based drug design. Its unique structural and electronic properties, including the presence of both hydrogen bond donors and acceptors, make it a versatile building block for developing potent and selective inhibitors of various biological targets.^[1] This scaffold has been successfully incorporated into compounds targeting a wide range of diseases, including cancer, tuberculosis, and microbial infections.^{[1][2][3]} Its structural rigidity and ability to be readily functionalized at multiple positions allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

These application notes provide an overview of the utility of the **5-aminothiazole-4-carboxamide** scaffold in drug design, supported by experimental protocols and quantitative data from published studies.

Applications in Drug Discovery

The **5-aminothiazole-4-carboxamide** core and its derivatives have been explored in several therapeutic areas:

- **Anticancer Agents:** Derivatives have been designed as inhibitors of various kinases and other enzymes implicated in cancer progression. For instance, they have been evaluated for their antiproliferative effects against various cancer cell lines, with some compounds demonstrating significant cytotoxic effects.[1][4] One derivative showed an IC₅₀ value of 0.1 μ M against breast cancer cells.[1]
- **Antitubercular Agents:** This scaffold has been instrumental in the development of potent inhibitors of enzymes essential for the survival of *Mycobacterium tuberculosis*. [1][5] Modifications of the core structure have led to compounds with excellent activity against both drug-susceptible and drug-resistant strains.[5]
- **Antimicrobial Agents:** The structural framework of **5-aminothiazole-4-carboxamide** is utilized in synthesizing compounds with broad-spectrum antimicrobial activity.[1] Thiazole-containing compounds can serve as effective inhibitors of various bacterial and fungal targets, contributing to efforts to combat antimicrobial resistance.[1] For example, certain derivatives have shown MIC values as low as 3.92 mM against *C. albicans*. [1]
- **Enzyme Inhibition:** The scaffold has been used to design inhibitors for a variety of enzymes, including β -ketoacyl-ACP synthase (mtFabH) in *M. tuberculosis* and cyclooxygenase (COX) enzymes.[6][7]

Structure-Activity Relationships (SAR)

Structure-based design efforts have revealed key structure-activity relationships for this class of compounds. For example, in the context of mtFabH inhibition, both hydrophobicity and flexibility at the 5-position of the thiazole ring are instrumental in achieving effective inhibition. [6] The introduction of an electrophilic bromomethyl substituent has been shown to establish activity against the enzyme, with its effect being modulated by different substituents at the 4- and 5- positions.[6]

Quantitative Data Summary

The following tables summarize the biological activities of various **5-aminothiazole-4-carboxamide** derivatives from cited literature.

Table 1: Anticancer Activity of **5-Aminothiazole-4-carboxamide** Derivatives

Compound ID	Cancer Cell Line	IC50 (μM)	Reference
Derivative 1	Breast Cancer Cells	0.1	[1]
6d	K563 (Leukemia)	Comparable to Dasatinib	[8]
6d	MCF-7 (Breast)	20.2	[8]
6d	HT-29 (Colon)	21.6	[8]
6m	MCF7 (Breast)	0.47	[4]
6m	NCI-H1650 (Lung)	1.1	[4]
2b	COLO205 (Colon)	30.79	[7]
2b	B16F1 (Melanoma)	74.15	[7]

Table 2: Antitubercular and Enzyme Inhibitory Activity

Compound ID	Target	Activity	Value	Reference
3	mtFabH	IC50	2.43 ± 0.13 μM	[6]
14	mtFabH	IC50	3.22 ± 0.29 μM	[6]
15	mtFabH	IC50	159.8 ± 3.0 μM	[6]
19	mtFabH	IC50	718 ± 8.97 μM	[6]
Methyl 2-amino-5-benzylthiazole-4-carboxylate	M. tuberculosis H37Rv	MIC	0.06 μg/ml (240 nM)	[6]

Experimental Protocols

General Synthesis of 2-Aminothiazole-4-Carboxylate Derivatives

This protocol is adapted from the synthesis of 2-(2-bromoacetamido)-5-substituted-thiazole-4-carboxylates.[6]

Objective: To synthesize substituted 2-aminothiazole-4-carboxylate derivatives for biological screening.

Materials:

- Substituted ethyl 2-aminothiazole-4-carboxylate
- Bromoacetyl bromide
- Anhydrous dichloromethane (DCM)
- Triethylamine (TEA)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate, hexane)
- Standard laboratory glassware and magnetic stirrer

Procedure:

- Dissolve the starting ethyl 2-aminothiazole-4-carboxylate (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath.
- Add triethylamine (1.1 equivalents) dropwise to the solution.
- Slowly add bromoacetyl bromide (1.1 equivalents) dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the organic layer with DCM.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., ethyl acetate/hexane) to yield the desired product.
- Characterize the final compound using ^1H NMR, ^{13}C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.

Objective: To determine the IC_{50} value of a test compound against a specific kinase.

Materials:

- Recombinant human kinase
- Kinase-specific substrate (peptide or protein)
- ATP (Adenosine triphosphate)
- Test compound dissolved in DMSO
- Kinase assay buffer (e.g., Tris-HCl, MgCl_2 , DTT)
- Detection reagent (e.g., ADP-Glo[™], Z'-LYTE[™])
- 384-well plates
- Plate reader

Procedure:

- Prepare a serial dilution of the test compound in DMSO.
- In a 384-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.
- Initiate the kinase reaction by adding ATP.

- Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
- Stop the reaction and add the detection reagent according to the manufacturer's instructions.
- Incubate for the recommended time to allow for signal development.
- Measure the luminescence or fluorescence signal using a plate reader.
- Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
- Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation (MTT) Assay

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.^{[4][9]}

Objective: To determine the concentration at which a compound inhibits 50% of cell growth (IC₅₀).

Materials:

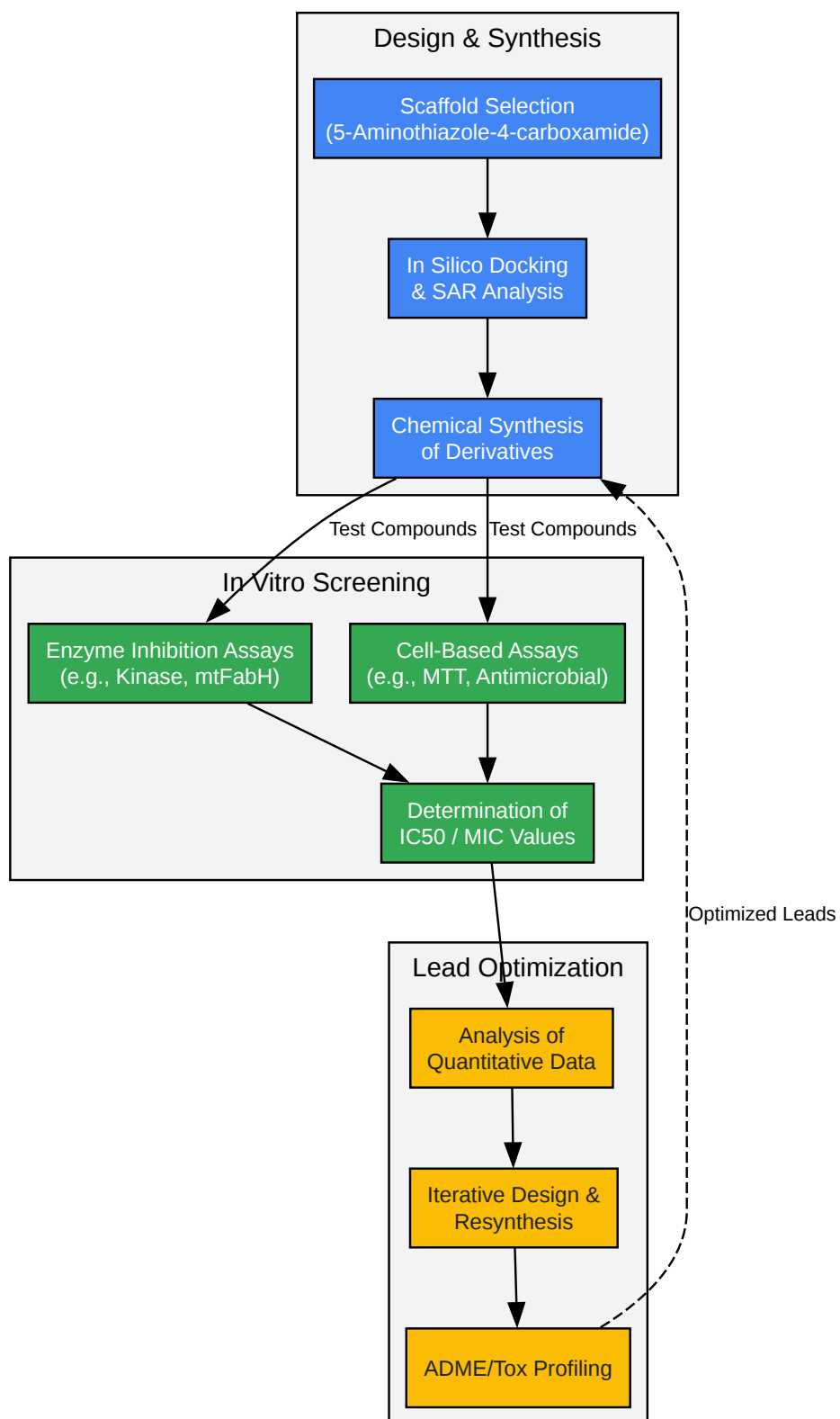
- Human cancer cell lines (e.g., MCF7, A549)
- Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
- Test compounds dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO, isopropanol with HCl)
- 96-well plates
- CO₂ incubator
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.
- Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).
- Incubate the plates for 48-72 hours.
- Add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
- Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control.
- Determine the IC₅₀ value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Visualizations

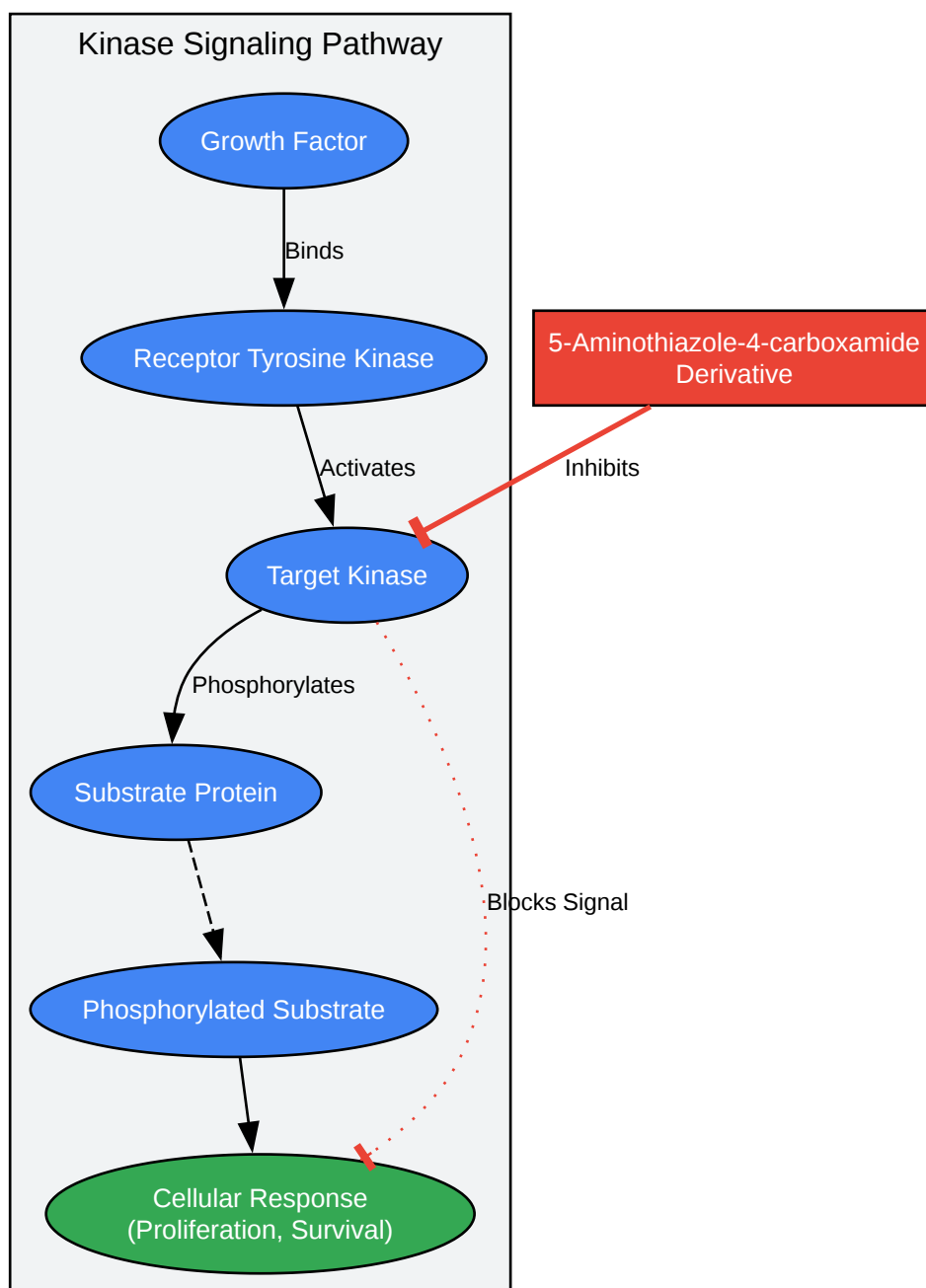
Experimental Workflow for Drug Discovery



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Caption: A typical workflow for structure-based drug design using the **5-aminothiazole-4-carboxamide** scaffold.

Signaling Pathway Inhibition (Hypothetical Kinase Inhibitor)



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Caption: Mechanism of action for a hypothetical **5-aminothiazole-4-carboxamide**-based kinase inhibitor.

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